Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(bromomethyl)oxetane-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Bioconjugation

Methyl 3-(bromomethyl)oxetane-3-carboxylate (CAS 2396675-85-5, MFCD32667691) is a 3,3-disubstituted oxetane building block bearing a bromomethyl electrophilic handle and a methyl ester group at the quaternary C3 position. It belongs to the heterocyclic building block family (C₆H₉BrO₃, MW 209.04 g/mol) and is supplied at purities of 95%–98% by multiple vendors.

Molecular Formula C6H9BrO3
Molecular Weight 209.039
CAS No. 2396675-85-5
Cat. No. B2525576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)oxetane-3-carboxylate
CAS2396675-85-5
Molecular FormulaC6H9BrO3
Molecular Weight209.039
Structural Identifiers
SMILESCOC(=O)C1(COC1)CBr
InChIInChI=1S/C6H9BrO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4H2,1H3
InChIKeyQNNBBORLQMUICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(Bromomethyl)oxetane-3-carboxylate (CAS 2396675-85-5) – Procurement-Relevant Identity and Structural Baseline


Methyl 3-(bromomethyl)oxetane-3-carboxylate (CAS 2396675-85-5, MFCD32667691) is a 3,3-disubstituted oxetane building block bearing a bromomethyl electrophilic handle and a methyl ester group at the quaternary C3 position . It belongs to the heterocyclic building block family (C₆H₉BrO₃, MW 209.04 g/mol) and is supplied at purities of 95%–98% by multiple vendors . The oxetane ring confers approximately 106 kJ·mol⁻¹ of ring strain, providing a thermodynamic driving force for controlled ring-opening or nucleophilic substitution chemistry under appropriate activation . Its predicted physicochemical profile includes a density of 1.579±0.06 g/cm³, a boiling point of 218.1±25.0 °C, an ACD/LogP of 0.70, and a polar surface area of 36 Ų .

Why Methyl 3-(Bromomethyl)oxetane-3-carboxylate Cannot Be Replaced by Generic Oxetane Building Blocks


Superficial substitution of methyl 3-(bromomethyl)oxetane-3-carboxylate with other oxetane building blocks disregards critical functional, stability, and physicochemical differentiation. The compound uniquely pairs a primary alkyl bromide (SN2-reactive electrophile) with a methyl ester (latent carboxylic acid or further derivatizable handle) at the same quaternary oxetane center . Replacing it with 3-(bromomethyl)oxetane-3-carboxylic acid introduces a documented stability liability: many oxetane-carboxylic acids spontaneously isomerize to lactones upon storage at room temperature, with ≥20% degradation observed in multiple cases, whereas the corresponding esters remain stable [1]. Substituting with 3-(bromomethyl)-3-methyloxetane eliminates the ester handle needed for amide coupling, prodrug strategies, or further carboxyl-directed transformations [2]. Using methyl oxetane-3-carboxylate (lacking bromomethyl) forfeits the key electrophilic entry point required for SN2-based fragment installation . These differences are quantitative and experimentally consequential, not merely structural nuances.

Quantitative Differentiation Evidence for Methyl 3-(Bromomethyl)oxetane-3-carboxylate vs. Closest Analogs


Bifunctional Reactivity: Dual Electrophile/Ester Handle vs. Monofunctional Oxetane Building Blocks

Methyl 3-(bromomethyl)oxetane-3-carboxylate provides two orthogonal reactive handles at a single quaternary center: a primary bromomethyl group for SN2 installation onto O/N/S nucleophiles, and a methyl ester that can be hydrolyzed to the carboxylic acid, coupled via amide bond formation, or reduced to the alcohol . In contrast, 3-(bromomethyl)-3-methyloxetane (CAS 78385-26-9) lacks the ester handle entirely, while methyl oxetane-3-carboxylate (CAS 1638760-80-1) lacks the bromomethyl electrophile [1]. This bifunctionality enables stepwise, chemoselective elaboration without protecting-group manipulation of the second handle, a workflow advantage documented in the oxetane building-block selection framework .

Medicinal Chemistry Fragment-Based Drug Design Bioconjugation

Storage Stability: Ester Form vs. Carboxylic Acid – Quantified Isomerization Risk

The methyl ester form of 3-(bromomethyl)oxetane-3-carboxylate avoids the documented instability of oxetane-carboxylic acids. A 2022 study demonstrated that many oxetane-carboxylic acids spontaneously isomerize to lactones during room-temperature storage: in one case, ~25% lactone was observed after only three months [1]. In a broader screen, >20% lactone was already present immediately after acidification in all examined cases, with some compounds showing 20%–70% lactone content depending on the synthesis run [1]. In contrast, the corresponding methyl/ethyl esters were stable under identical conditions, and the sodium/lithium salts of unstable acids could be stored for years at room temperature [1]. This directly supports the procurement of the ester form (target compound) over 3-(bromomethyl)oxetane-3-carboxylic acid (CAS 1802048-89-0) for any workflow involving storage or heating.

Chemical Stability Storage Conditions Synthetic Reliability

SN2 Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl in Oxetane Systems

Within the oxetane building-block family, bromomethyl substituents exhibit superior SN2 leaving-group ability relative to chloromethyl analogs. The Aladdin building-block selection guide explicitly notes that 3,3-bis(bromomethyl)oxetane 'undergoes SN2 more readily' compared with the corresponding chloride . For monofunctional oxetane electrophiles, 3-(bromomethyl)oxetane is classified as a 'general-purpose electrophilic building block' for rapid installation, whereas 3-(chloromethyl)oxetane is described as 'milder and often easier to control for side reactions and scale-up,' implying a trade-off where bromide provides faster kinetics but chloride offers greater chemoselectivity . In polymer chemistry, poly[3-(chloromethyl)oxetane] exhibits a factor-of-2 difference in reactivity depending on the chloromethyl substitution position [1]. Although this polymer data does not directly transfer to small-molecule SN2 rates, the consistent trend across oxetane systems supports a class-level inference that the bromomethyl group in the target compound provides a kinetically more competent electrophile than would a hypothetical 3-(chloromethyl)oxetane-3-carboxylate analog.

SN2 Reactivity Nucleophilic Substitution Synthetic Efficiency

Physicochemical Property Differentiation: LogP, PSA, and Volatility vs. Unsubstituted Methyl Oxetane-3-carboxylate

The introduction of the bromomethyl substituent at C3 of methyl oxetane-3-carboxylate substantially alters the physicochemical profile relative to the unsubstituted parent. Methyl oxetane-3-carboxylate (CAS 1638760-80-1) has a predicted ACD/LogP of −0.44, density of 1.2±0.1 g/cm³, and boiling point of 126.0±15.0 °C . Methyl 3-(bromomethyl)oxetane-3-carboxylate shifts to an ACD/LogP of 0.70, density of 1.579±0.06 g/cm³, and boiling point of 218.1±25.0 °C . This represents a ΔLogP of +1.14 units, moving the compound from a relatively polar, low-logP space into a moderately lipophilic range more typical of lead-like fragments. The polar surface area remains comparable (36 Ų for the target vs. an expected ~35–44 Ų for the unsubstituted analog, based on the ester and oxetane oxygen contributions). The boiling point increases by approximately 92 °C, reflecting both increased molecular weight (+80%) and the introduction of the polarizable bromine atom.

Lipophilicity ADME Optimization Physicochemical Profiling

Ester Handle Enables Prodrug and Post-Coupling Strategies Unavailable to the Free Acid or Methyl Analog

The methyl ester in the target compound provides a key strategic advantage over both the free carboxylic acid (CAS 1802048-89-0) and the 3-methyl analog (CAS 78385-26-9). Conversion of 3-(bromomethyl)oxetane-3-carboxylic acid to its ester derivatives has been reported to enhance lipophilicity and membrane permeability while maintaining the ability to release the active carboxylic acid form through enzymatic hydrolysis . This is specifically relevant for prodrug design. Furthermore, the ester can be selectively hydrolyzed after SN2 installation of the bromomethyl handle, enabling a 'react-then-deprotect' sequence that avoids chemoselectivity conflicts inherent to the free acid (which would compete as a nucleophile during SN2). The 3-methyl analog (bromomethyl-3-methyloxetane) offers no such latent acid functionality, limiting downstream diversification options [1]. The oxetane-3-carboxylic acid building block framework further distinguishes quaternary-carbon acids as providing 'more rigid spatial occupancy' and a 'more 3D/metabolism-resistant bias' , properties retained by the ester prodrug form.

Prodrug Design Amide Coupling Synthetic Diversification

High-Value Application Scenarios for Methyl 3-(Bromomethyl)oxetane-3-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Installation via SN2 Followed by Amide Library Synthesis

The bromomethyl group enables rapid, high-conversion SN2 installation of the oxetane-containing fragment onto phenolic, amine, or thiol nucleophiles on a lead scaffold. The methyl ester remains intact during this step and is subsequently hydrolyzed to the carboxylic acid for amide coupling with diverse amine libraries . This two-step sequence exploits both handles sequentially without protecting-group chemistry, directly leveraging the bifunctionality evidence established in Section 3 (Evidence Item 1). The ester's stability advantage over the free acid (Section 3, Evidence Item 2) ensures the starting building block does not degrade during storage between procurement and use.

Prodrug Candidate Synthesis Exploiting Esterase-Labile Methyl Ester Masking

In drug discovery programs where a carboxylic acid pharmacophore is desired but permeability is limiting, the methyl ester serves as a transient lipophilic mask. The target compound provides both the latent acid (via ester hydrolysis) and the oxetane fragment (for property modulation: increased 3D character, reduced LogP relative to gem-dimethyl, potential metabolic stabilization) in a single building block [1]. The +1.14 logP shift relative to the unsubstituted methyl oxetane-3-carboxylate (Section 3, Evidence Item 4) positions the compound in a favorable lipophilicity range for membrane permeation. Enzymatic ester cleavage in vivo releases the active carboxylic acid, as documented for analogous oxetane ester-acid pairs .

Bifunctional Linker Construction for Chemical Biology Probe Design

The orthogonal reactivity of the bromomethyl (electrophilic) and methyl ester (latent nucleophilic after hydrolysis) handles makes this compound suitable for stepwise bifunctional linker assembly. The bromomethyl group is first reacted with a thiol or amine on a biomolecule or probe scaffold. The ester is then hydrolyzed and coupled to a fluorophore, affinity tag, or solid support via amide bond formation . This modular approach avoids cross-reactivity issues that would arise from using a free acid variant (which would require protection during the SN2 step) and provides cleaner conjugation stoichiometry than bis-electrophilic linkers such as 3,3-bis(bromomethyl)oxetane.

Energetic Materials or Polymer Precursor Requiring Controlled Mono-Functionalization

In materials chemistry, the combination of a single bromomethyl group with an ester handle differentiates this compound from 3,3-bis(bromomethyl)oxetane, which introduces two electrophilic sites and can lead to uncontrolled crosslinking. The target compound's monofunctional electrophile enables controlled polymerization or grafting without gelation, while the ester can be subsequently transformed to tune material properties (e.g., conversion to amide for hydrogen-bonding networks) . The ring strain of ~106 kJ·mol⁻¹ provides thermodynamic driving force for cationic ring-opening polymerization if the oxetane ring itself is used as the polymerizable unit .

Quote Request

Request a Quote for Methyl 3-(bromomethyl)oxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.